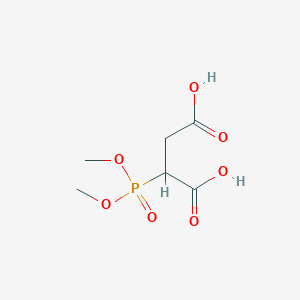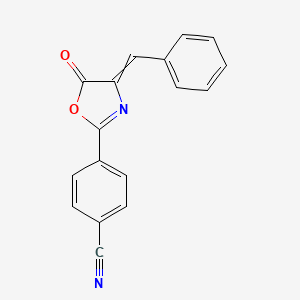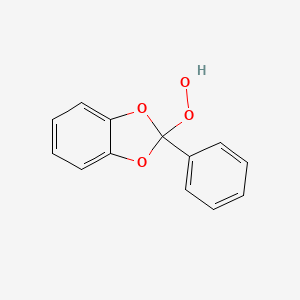
Indium, chlorobis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium, chlorobis(1,1-dimethylethyl)- is a chemical compound that features indium as its central element Indium is a post-transition metal known for its malleability and ability to form various compounds The compound chlorobis(1,1-dimethylethyl)- indicates the presence of chlorine and tert-butyl groups attached to the indium atom
Preparation Methods
The synthesis of indium, chlorobis(1,1-dimethylethyl)- typically involves the reaction of indium trichloride with tert-butyl lithium in an inert atmosphere. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger reactors and more efficient purification techniques to obtain high-purity indium, chlorobis(1,1-dimethylethyl)-.
Chemical Reactions Analysis
Indium, chlorobis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state indium compounds.
Reduction: It can be reduced to lower oxidation state indium compounds.
Substitution: The chlorine atom can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Indium, chlorobis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other indium compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Indium compounds are explored for their use in diagnostic imaging and radiotherapy.
Industry: It is used in the production of semiconductors and other electronic materials.
Mechanism of Action
The mechanism by which indium, chlorobis(1,1-dimethylethyl)- exerts its effects involves the interaction of the indium atom with various molecular targets. The pathways involved may include the formation of coordination complexes with biological molecules, leading to changes in their structure and function. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Indium, chlorobis(1,1-dimethylethyl)- can be compared with other indium compounds such as indium trichloride and indium acetylacetonate. While indium trichloride is a simple salt, indium, chlorobis(1,1-dimethylethyl)- features more complex ligands, making it unique in its reactivity and applications. Similar compounds include:
- Indium trichloride
- Indium acetylacetonate
- Indium(III) oxide
Properties
CAS No. |
92089-77-5 |
|---|---|
Molecular Formula |
C8H18ClIn |
Molecular Weight |
264.50 g/mol |
IUPAC Name |
ditert-butyl(chloro)indigane |
InChI |
InChI=1S/2C4H9.ClH.In/c2*1-4(2)3;;/h2*1-3H3;1H;/q;;;+1/p-1 |
InChI Key |
OSIBXWXZFRPKAD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[In](C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)

![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)

![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)

![9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one](/img/structure/B14353091.png)



![2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14353113.png)

